

# Application Notes and Protocols for Iron Selenide in Spintronic Devices

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Iron selenide

Cat. No.: B075170

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Iron selenide** (FeSe) and its derivatives have emerged as a fascinating class of materials at the intersection of superconductivity, topology, and magnetism. Their unique electronic and spin properties make them promising candidates for next-generation spintronic devices. Spintronics, or spin electronics, aims to utilize the intrinsic spin of electrons, in addition to their charge, to carry and process information, offering potential advantages in terms of speed, power consumption, and non-volatility. This document provides an overview of the current and potential applications of **iron selenide** in spintronics, along with detailed experimental protocols for the fabrication and characterization of FeSe-based devices. While the field is still in its nascent stages, the intrinsic properties of FeSe, such as its topological surface states and strong spin-orbit coupling, suggest a rich landscape for future spintronic applications.

## Key Applications and Operational Principles

The applications of **iron selenide** in spintronics are primarily centered around two key areas: Magnetic Tunnel Junctions (MTJs) and topological spintronic devices.

### Iron Selenide in Magnetic Tunnel Junctions (MTJs)

An MTJ is a spintronic device consisting of two ferromagnetic layers separated by a thin insulating barrier. The electrical resistance of the junction depends on the relative

magnetization alignment of the two ferromagnetic layers, a phenomenon known as tunneling magnetoresistance (TMR). When the magnetizations are parallel, the resistance is low, and when they are antiparallel, the resistance is high. This difference in resistance can be used to represent the "0" and "1" states in memory devices like MRAM.

**Iron selenide** can be incorporated into MTJs as one of the ferromagnetic electrodes. The spin-dependent density of states in FeSe at the Fermi level is crucial for achieving a significant TMR ratio. Theoretical studies suggest that FeSe possesses a spin-polarized electronic structure, making it a candidate for efficient spin injection and detection.<sup>[1][2]</sup>

#### Operational Principle:

The operation of an FeSe-based MTJ relies on the principle of spin-dependent tunneling. The probability of an electron tunneling through the insulating barrier depends on the availability of states with the same spin orientation on the other side.

- **Parallel (P) Configuration:** When the magnetizations of the FeSe and the other ferromagnetic electrode are aligned, majority-spin electrons from one electrode can easily tunnel into the abundant majority-spin empty states of the other. This results in a high tunneling current and low resistance ( $R_P$ ).
- **Antiparallel (AP) Configuration:** When the magnetizations are opposed, the majority-spin electrons from one electrode face the minority-spin states of the other, which are less numerous. This reduces the tunneling probability, leading to a lower current and a higher resistance ( $R_{AP}$ ).

The TMR ratio is defined as:

$$\text{TMR} = (R_{AP} - R_P) / R_P$$

A high TMR ratio is desirable for a clear distinction between the two resistance states.

## Topological Spintronics with Iron Selenide

Recent research has revealed the existence of topological surface states in certain iron-based superconductors, including FeSe.<sup>[3]</sup> These topological states are characterized by spin-momentum locking, where the spin of an electron is locked to its direction of motion. This

property is highly sought after for spintronic applications as it allows for the generation and manipulation of spin currents with high efficiency.

When FeSe is interfaced with a magnetic material, the interplay between the topological surface states and the magnetism can give rise to novel phenomena such as the quantum anomalous Hall effect (QAHE), which is characterized by a quantized Hall resistance in the absence of an external magnetic field.[4] This effect arises from the breaking of time-reversal symmetry in the topological surface states by the adjacent magnetic layer.

#### Operational Principle:

In a topological spintronic device based on an FeSe/ferromagnet heterostructure, an in-plane charge current flowing through the topological surface states of FeSe will generate a net spin polarization due to spin-momentum locking. This spin accumulation can then exert a torque on the magnetization of the adjacent ferromagnetic layer, a phenomenon known as spin-orbit torque (SOT). This SOT can be used to efficiently switch the magnetization of the ferromagnet, forming the basis for a new generation of MRAM.

The efficiency of this charge-to-spin conversion is a key performance metric for SOT devices.

## Quantitative Data

Experimental data on the performance of dedicated FeSe-based spintronic devices is still emerging. The following tables summarize relevant quantitative data from the literature, including material properties of FeSe and performance metrics of analogous spintronic systems that provide a benchmark for future FeSe-based devices.

Material/Structure	Property	Value	Temperature	Reference
FeSe (bulk)	Superconducting Transition Temperature (T <sub>c</sub> )	~9 K	9 K	[3]
FeSe (bulk)	Structural Transition Temperature (T <sub>s</sub> )	~90 K	90 K	[3]
FeSe (monolayer on SrTiO <sub>3</sub> )	Superconducting Transition Temperature (T <sub>c</sub> )	> 65 K	> 65 K	[5]
FeSe (bulk)	Spin-Density Wave (SDW) Ground State	Theoretical Prediction	-	[1][2][6]
Fe/MgO/Fe MTJ	Tunneling Magnetoresistance (TMR) Ratio	> 400%	Room Temperature	[1]
Fe/MgO/Fe MTJ	Tunneling Magnetoresistance (TMR) Ratio	> 800% (at 3 ML MgO)	-	[2][7]
Fe/MgO/Fe MTJ	Tunneling Magnetoresistance (TMR) Ratio	> 3000% (at 4 ML MgO)	-	[2][7]
Fe <sub>3</sub> GeTe <sub>2</sub> -based vdW Heterostructure	Gate-Tunable TMR Ratio	26% to 65%	1.5 K	[8]
Fe <sub>3</sub> GeTe <sub>2</sub> -based vdW Heterostructure	Gate-Tunable Spin Polarization	0.34 to 0.49	1.5 K	[8]
Pt/FeCoB Bilayer	Damping-like SOT Efficiency (ξ <sub>DL</sub> )	~0.05 - 0.12	Room Temperature	[9]

## Experimental Protocols

### Protocol 1: Fabrication of an FeSe-based Magnetic Tunnel Junction

This protocol outlines the steps for fabricating a magnetic tunnel junction with an FeSe electrode.

#### 1. Substrate Preparation:

- Start with a single-crystal MgO(001) substrate.
- Clean the substrate by ultrasonication in acetone, followed by isopropanol, and finally deionized water.
- Dry the substrate with high-purity nitrogen gas.
- Anneal the substrate in a high-vacuum chamber at a temperature of 600-800 °C to achieve an atomically flat surface.

#### 2. Thin Film Deposition (Molecular Beam Epitaxy - MBE):

- Transfer the substrate into an ultra-high vacuum (UHV) MBE system with a base pressure of  $< 1 \times 10^{-10}$  Torr.
- Deposit a bottom ferromagnetic electrode, for example, a 20 nm thick Fe layer, from a high-purity Fe effusion cell at a substrate temperature of 150-200 °C.
- Deposit a thin insulating barrier layer, such as 2-3 nm of MgO, by e-beam evaporation or sputtering.
- Deposit the FeSe layer. Co-evaporate high-purity Fe and Se from separate effusion cells onto the MgO barrier at a substrate temperature of 300-350 °C. A Se-rich flux (Fe:Se ratio of ~1:10) is often used to promote the growth of the correct phase. The thickness can be monitored in-situ using a quartz crystal microbalance and reflection high-energy electron diffraction (RHEED). A typical thickness for the FeSe electrode is 10-20 nm.
- Deposit a top ferromagnetic electrode (e.g., 10 nm CoFeB) and a capping layer (e.g., 5 nm Ta) to prevent oxidation.

#### 3. Device Patterning (Photolithography and Etching):

- Spin-coat a layer of positive photoresist (e.g., AZ series) onto the wafer.
- Pre-bake the resist on a hot plate at 90-110 °C.

- Use a mask aligner to expose the resist with UV light through a photomask defining the MTJ pillars.
- Develop the resist in a suitable developer solution to create the desired pattern.
- Use ion beam etching (IBE) or reactive ion etching (RIE) to transfer the pattern into the thin film stack, defining the MTJ pillars. The etching process should be carefully controlled to stop at the bottom electrode.
- Remove the remaining photoresist using a solvent.
- Deposit an insulating layer (e.g., SiO<sub>2</sub> or Al<sub>2</sub>O<sub>3</sub>) to passivate the device and isolate the top and bottom contacts.
- Use a second photolithography and lift-off process to define and deposit the top metal contacts (e.g., Ti/Au) to the MTJ pillars.

#### 4. Characterization:

- Structural Characterization: Use X-ray diffraction (XRD) and transmission electron microscopy (TEM) to verify the crystal structure and layer quality.
- Magnetic Characterization: Use a vibrating sample magnetometer (VSM) or a superconducting quantum interference device (SQUID) to measure the magnetic hysteresis loops of the individual layers.
- Magnetotransport Measurement: Use a four-probe setup in a cryostat with a variable magnetic field to measure the resistance of the MTJ as a function of the applied magnetic field. The TMR ratio can be calculated from the resistance values in the parallel and antiparallel states.

## Protocol 2: Characterization of Spin-Orbit Torques in an FeSe/Heavy Metal Heterostructure

This protocol describes a method to measure the SOT efficiency in a bilayer of FeSe and a heavy metal like Platinum (Pt).

#### 1. Sample Fabrication:

- Grow a thin film of FeSe (e.g., 5-10 nm) on a suitable substrate (e.g., SrTiO<sub>3</sub>) using MBE as described in Protocol 1.
- Deposit a layer of a heavy metal with strong spin-orbit coupling, such as Pt (e.g., 5-10 nm), on top of the FeSe layer.
- Pattern the bilayer into a Hall bar geometry using photolithography and ion beam etching.

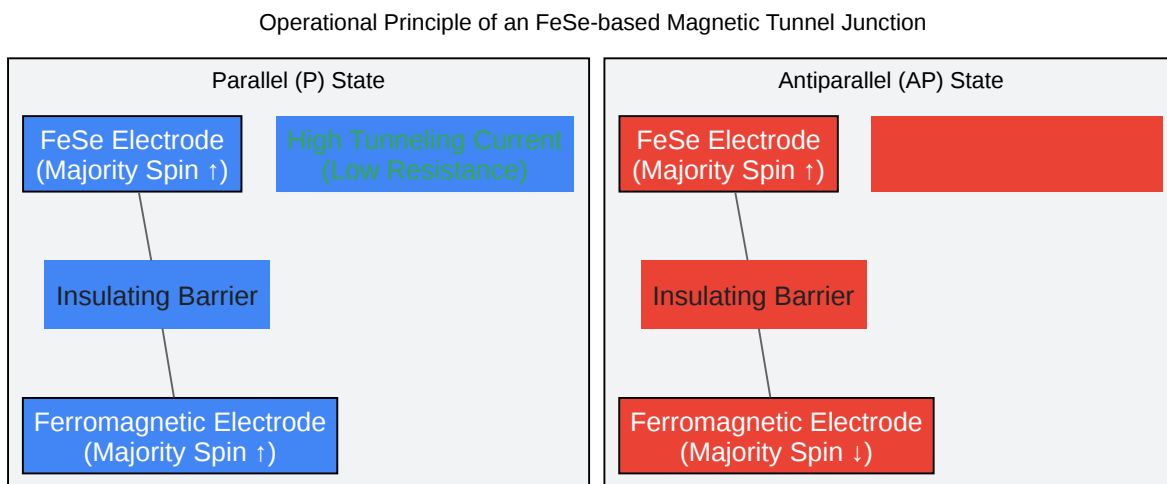
## 2. Experimental Setup for Spin-Torque Ferromagnetic Resonance (ST-FMR):

- Wire-bond the Hall bar to a coplanar waveguide for applying a radio-frequency (RF) current.
- Place the sample in an external magnetic field that can be rotated in-plane.
- Connect a DC current source to the Hall bar to measure the Hall voltage.
- The RF current is applied through the waveguide, and the resulting DC mixing voltage across the Hall bar is measured using a lock-in amplifier.

## 3. Measurement Procedure:

- Apply an RF current at a fixed frequency (e.g., 5-15 GHz).
- Sweep the external magnetic field and measure the DC mixing voltage. A resonance peak will be observed at the ferromagnetic resonance condition.
- The measured voltage signal contains both symmetric and antisymmetric Lorentzian components.
- By fitting the lineshape of the resonance peak, the symmetric and antisymmetric components can be separated.
- The ratio of the symmetric to the antisymmetric component is proportional to the ratio of the damping-like SOT to the field-like SOT.
- By analyzing the linewidth of the resonance as a function of the applied DC, the damping-like SOT efficiency ( $\xi_{DL}$ ) can be quantitatively determined.

## Visualizations

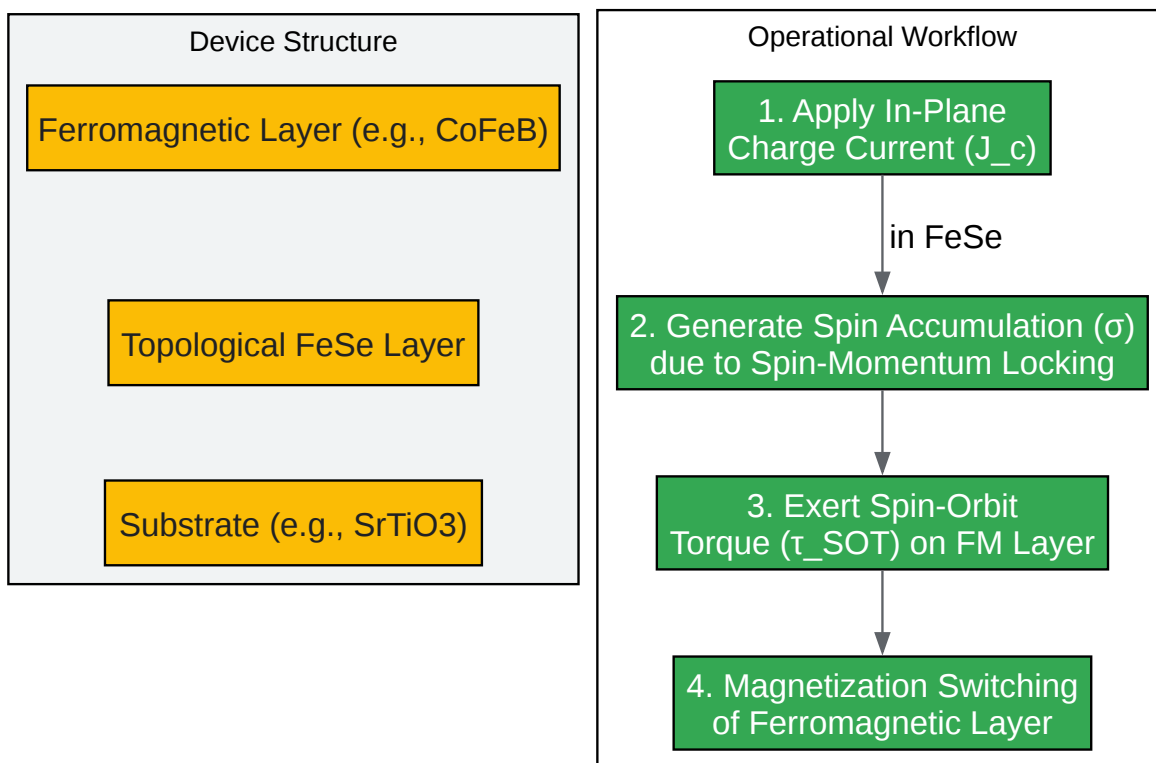


[Click to download full resolution via product page](#)

Caption: Spin-dependent tunneling in an FeSe-based MTJ.



## Spin-Orbit Torque in an FeSe/Ferromagnet Heterostructure



[Click to download full resolution via product page](#)

Caption: Workflow for SOT-induced magnetization switching.

## Conclusion

**Iron selenide** stands as a promising material for advancing the field of spintronics. Its rich physical properties, including superconductivity, topological states, and inherent spin-orbit coupling, offer a versatile platform for developing novel spintronic devices. While experimental realization of high-performance FeSe-based spintronic devices is an ongoing research endeavor, the foundational principles and fabrication methodologies are being established. The protocols and data presented in this document provide a starting point for researchers to explore the potential of **iron selenide** in creating next-generation memory and logic technologies. Further research into optimizing material quality, interface engineering, and device design will be crucial in unlocking the full potential of FeSe in the realm of spintronics.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Researchers double room temperature tunnel magnetoresistance ratios of Fe/MgO/Fe - AIP.ORG [aip.org]
- 2. research-hub.nrel.gov [research-hub.nrel.gov]
- 3. Frontiers | Editorial: High-Tc Superconductivity in Electron-Doped Iron Selenide and Related Compounds [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
- 5. [PDF] Tunneling magnetoresistance in MgO tunnel junctions with Fe-based leads in empirically corrected density functional theory | Semantic Scholar [semanticscholar.org]
- 6. youtube.com [youtube.com]
- 7. [2404.08103] Tunneling magnetoresistance in MgO tunnel junctions with Fe-based leads in empirically corrected density functional theory [arxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for Iron Selenide in Spintronic Devices]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b075170#applications-of-iron-selenide-in-spintronic-devices]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)